ADP-glucose
Description
Chemical Structure and Biochemical Properties of Adenosine Diphosphate Glucose
Adenosine diphosphate glucose exhibits a complex molecular architecture consisting of three primary structural components: an adenine base, a ribose sugar backbone, and a glucose moiety linked through two phosphate groups. The molecular formula of adenosine diphosphate glucose is C₁₆H₂₅N₅O₁₅P₂, with an average molecular weight of 589.3417 daltons and a monoisotopic mass of 589.082238179 daltons.
The chemical structure features a purine nucleotide sugar configuration where the adenine base attaches to the 1' carbon of the ribose moiety, while the diphosphate group connects to the 5' carbon of the ribose. The glucose unit is linked to the terminal phosphate through an alpha-1 glycosidic bond, creating the complete adenosine diphosphate glucose molecule. The International Union of Pure and Applied Chemistry nomenclature designates this compound as adenosine 5'-(trihydrogen diphosphate) P'-alpha-delta-glucopyranosyl ester.
Table 1: Physical and Chemical Properties of Adenosine Diphosphate Glucose
The stereochemical configuration of adenosine diphosphate glucose includes nine defined stereocenters, contributing to its specific biological activity. The compound exists as adenosine diphosphate alpha-delta-glucoside, indicating the alpha anomeric configuration of the glucose unit. This stereochemical specificity is crucial for recognition by enzymatic systems involved in polysaccharide synthesis.
Biochemical properties of adenosine diphosphate glucose include its function as a nucleotide-sugar oxoanion resulting from the deprotonation of both free hydroxyl groups of the diphosphate group. The compound serves as a human metabolite and plays roles in both plant and bacterial metabolic systems. Mass spectrometry analysis reveals characteristic fragmentation patterns, with major peaks at 590.09, 428.0426, and 428.0386 mass-to-charge ratios.
The collision cross section measurements provide insights into the molecular conformation of adenosine diphosphate glucose in gas phase conditions. Values range from 216.1 to 224.9 square angstroms depending on the ionization state and analytical conditions. These measurements are particularly valuable for analytical chemistry applications and structural biology studies.
Adenosine diphosphate glucose demonstrates stability under physiological conditions but can be hydrolyzed by specific enzymatic activities. The compound is susceptible to cleavage by adenosine diphosphate sugar pyrophosphatase, which catalyzes the hydrolytic breakdown to produce adenosine monophosphate and glucose-1-phosphate. This enzymatic sensitivity has been exploited in research applications to study the compound's metabolic roles.
Historical Overview of Adenosine Diphosphate Glucose Research
The discovery and characterization of adenosine diphosphate glucose represents a significant milestone in biochemical research, with initial identification occurring in soybean systems before expanding to various bacterial extracts and plant tissues. The enzymatic reaction for adenosine diphosphate glucose synthesis was first described in soybean and subsequently found in many bacterial and plant systems. This foundational work established the compound as a universal precursor for polysaccharide synthesis across diverse biological kingdoms.
Early research efforts focused on characterizing the enzymatic machinery responsible for adenosine diphosphate glucose synthesis and utilization. Scientists identified adenosine diphosphate glucose pyrophosphorylase as the key regulatory enzyme catalyzing the reaction: adenosine triphosphate plus glucose-1-phosphate yielding adenosine diphosphate glucose plus inorganic pyrophosphate. This discovery revealed the central importance of adenosine diphosphate glucose in cellular energy storage mechanisms.
Table 2: Historical Milestones in Adenosine Diphosphate Glucose Research
The development of analytical methods for adenosine diphosphate glucose detection and quantification has paralleled advances in biochemical understanding. Early radioactive assays using carbon-14 labeled glucose-1-phosphate provided the foundation for enzyme activity measurements. These methodologies enabled researchers to determine kinetic parameters and regulatory properties of adenosine diphosphate glucose pyrophosphorylase from various organisms.
Subsequent decades witnessed significant advances in understanding the allosteric regulation of adenosine diphosphate glucose synthesis. Research revealed that most adenosine diphosphate glucose pyrophosphorylases are allosterically regulated by intermediates of the major carbon assimilatory pathway in the respective organism. Based on specificity for activator and inhibitor molecules, classification of adenosine diphosphate glucose pyrophosphorylases has been expanded into nine distinctive classes.
The evolution of research techniques has enabled increasingly sophisticated analyses of adenosine diphosphate glucose function. Directed molecular evolution experiments have provided insights into the evolutionary relationships between bacterial and plant enzymes. These studies demonstrated that evolution of adenosine diphosphate glucose pyrophosphorylase, with regard to quaternary structure, allosteric effector selectivity, and effector sensitivity, can occur through introduction of few point mutations combined with low-level recombination.
Modern research has embraced transgenic approaches to understand adenosine diphosphate glucose metabolism in living systems. Transgenic potato plants expressing microbial enzymes have been used to investigate mechanisms controlling carbohydrate partitioning and allocation. These studies provided evidence that most adenosine diphosphate glucose linked to starch biosynthesis occurs in the cytosol, fundamentally changing understanding of plant carbohydrate metabolism.
Recent investigations have explored the role of adenosine diphosphate glucose in bacterial nutrient scavenging systems. Research has shown that Escherichia coli is capable of scavenging exogenous adenosine diphosphate glucose for use as a glycosyl donor in glycogen biosynthesis. This discovery revealed a cyclic adenosine monophosphate/cyclic adenosine monophosphate receptor protein-controlled mechanism for incorporating external adenosine diphosphate glucose, mediated by specific nucleoside transporters.
The historical progression of adenosine diphosphate glucose research reflects broader trends in biochemical methodology, from initial enzymatic characterization to modern molecular and systems biology approaches. Contemporary research continues to reveal new aspects of adenosine diphosphate glucose function, including post-translational modifications of associated enzymes and subcellular localization patterns in different plant tissues. These ongoing investigations promise to further enhance understanding of this fundamental metabolite's roles in cellular energy storage and metabolic regulation.
Properties
CAS No. |
2140-58-1 |
|---|---|
Molecular Formula |
C16H25N5O15P2 |
Molecular Weight |
589.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19)/t5-,6-,8-,9-,10+,11-,12-,15-,16-/m1/s1 |
InChI Key |
WFPZSXYXPSUOPY-ROYWQJLOSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |
Other CAS No. |
2140-58-1 |
physical_description |
Solid |
Synonyms |
Adenosine Diphosphate Glucose Adenosine Diphosphoglucose Adenosine Pyrophosphateglucose ADP Glucose ADPG Diphosphate Glucose, Adenosine Diphosphoglucose, Adenosine Glucose, Adenosine Diphosphate Glucose, ADP Pyrophosphateglucose, Adenosine |
Origin of Product |
United States |
Preparation Methods
This compound Pyrophosphorylase: Catalytic Mechanism and Structural Insights
This compound pyrophosphorylase (ADPGlc PPase; EC 2.7.7.27) catalyzes the reversible reaction:
The enzyme’s quaternary structure varies between organisms: bacterial enzymes are homotetramers, while plant variants are heterotetramers composed of catalytic and regulatory subunits. Structural studies of Agrobacterium tumefaciens ADPGlc PPase revealed a two-domain architecture: an N-terminal αβα sandwich for substrate binding and a C-terminal parallel β-helix for allosteric regulation. Critical residues, including Gly20, Gly21, and Gly23, stabilize the ATP-binding pocket, while Glu197 and Lys198 coordinate the glucose moiety of this compound.
Bacterial Enzymatic Synthesis Using Arthrobacter simplex
Arthrobacter simplex IFO 12069 emerged as a high-yield source of ADPGlc PPase, with cell-free extracts achieving this compound synthesis rates of 12.8 µmol/min/mg protein. The protocol involves:
-
Cell Culture : Aerobic growth in nutrient broth at 30°C, harvesting cells in late logarithmic phase.
-
Enzyme Extraction : Ammonium sulfate precipitation (30–50% saturation) to isolate active ADPGlc PPase.
-
Reaction Conditions :
-
Substrates: 10 mM ATP, 20 mM glucose-1-phosphate (Glc-1-P)
-
Cofactors: 5 mM Mg²⁺, pH 8.0 (Tris-HCl buffer)
-
Temperature: 37°C, 2-hour incubation
-
-
Purification : Ion-exchange chromatography (DEAE-Sephadex A-25) eluted with 0.3 M KCl, yielding 85% pure this compound.
Table 1: Optimized Parameters for this compound Synthesis in A. simplex
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| pH | 8.0 | Maximal activity |
| [Mg²⁺] | 5 mM | Essential for catalysis |
| [ATP] | 10 mM | Saturation kinetics |
| [Glc-1-P] | 20 mM | Substrate excess |
| Temperature | 37°C | Thermal stability |
Plant-Based Enzymatic Approaches
In photosynthetic tissues, ADPGlc PPase is activated by 3-phosphoglycerate (3-PGA) and inhibited by inorganic phosphate (P). Potato tuber ADPGlc PPase, a heterotetrameric enzyme, requires 3-PGA (5 mM) for 90% activation, enabling this compound synthesis at 8.4 µmol/min/mg protein. Unlike bacterial systems, plant enzymes exhibit redox sensitivity, with cysteines at positions 12 and 81 modulating activity under oxidative stress.
Chemoenzymatic and Synthetic Strategies
Substrate-Coupled Regeneration Systems
To circumvent ATP costs, ATP regeneration systems using polyphosphate kinases or acetyl kinase have been explored. For example, coupling this compound synthesis with polyphosphate-driven ATP regeneration reduced cofactor costs by 70% in Escherichia coli lysates.
Chemical Synthesis Challenges
Chemical synthesis of this compound via phosphoramidite chemistry faces hurdles:
-
Low yields (<15%) due to stereochemical complexity at the anomeric carbon.
-
Labor-intensive protection/deprotection steps for ribose and glucose moieties.
Enzymatic methods remain superior, with bacterial systems achieving >90% conversion efficiency.
Large-Scale Production and Downstream Processing
Fermentation Optimization
Industrial-scale this compound production employs recombinant E. coli strains overexpressing ADPGlc PPase. Key parameters include:
-
Induction : 0.1 mM IPTG at OD = 0.6.
-
Harvest : 4 hours post-induction, yielding 2.8 g/L enzyme.
-
Substrate Feed : Continuous glucose-1-phosphate feeding to maintain 15 mM concentration.
Purification Techniques
This compound purification employs tandem chromatography:
-
Anion Exchange : Q-Sepharose FF, eluted with 0.1–0.5 M NaCl gradient.
-
Hydrophobic Interaction : Phenyl-Sepharose, 1.5 M (NH)SO.
-
Gel Filtration : Sephadex G-25 for desalting.
Table 2: Purification Yield from A. simplex Extracts
| Step | Total Protein (mg) | Activity (U/mg) | Purification (fold) |
|---|---|---|---|
| Crude Extract | 320 | 4.2 | 1 |
| (NH)SO | 98 | 12.8 | 3.0 |
| DEAE-Sephadex | 24 | 38.5 | 9.2 |
Analytical Validation and Quality Control
Chromatographic Methods
Enzymatic Assays
Pyrophosphate release is quantified via coupled reaction with inorganic pyrophosphatase and malachite green, detecting phosphate at 620 nm.
Industrial Applications and Economic Considerations
Chemical Reactions Analysis
Types of Reactions
Adenosine-5’-Monophosphate Glucopyranosyl-Monophosphate Ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH to proceed efficiently.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Biochemical Role in Polysaccharide Synthesis
ADP-glucose is synthesized from glucose-1-phosphate and ATP through the action of this compound pyrophosphorylase (ADP-Glc PPase). This enzyme catalyzes a key regulatory step in the synthesis of glycogen and starch. The reaction can be summarized as follows:The production of this compound leads to the synthesis of linear α-1,4 glucan molecules by glycogen synthase, which are subsequently branched by branching enzymes .
Regulatory Mechanisms
ADP-Glc PPase activity is regulated by various metabolites, reflecting the organism's metabolic state. For instance, in Escherichia coli, this enzyme is activated by fructose 1,6-bisphosphate and inhibited by AMP, linking its activity to glycolytic flux . In plants, the enzyme's activity can be influenced by environmental factors such as light and nutrient availability, which are critical during seed maturation and starch accumulation .
Applications in Agriculture
Starch Biosynthesis : Understanding the regulation of this compound synthesis has significant implications for agricultural practices aimed at enhancing crop yield and quality. Genetic engineering approaches that manipulate ADP-Glc PPase expression can lead to increased starch accumulation in crops like rice and maize. Studies have shown that overexpressing ADP-Glc PPase can enhance starch content under various growth conditions .
Drought Resistance : Research indicates that manipulating this compound levels may improve plant resilience to drought stress. Increased starch reserves can provide energy during periods of water scarcity, thereby enhancing plant survival .
Biotechnology Applications
Biofuel Production : The role of this compound in polysaccharide synthesis is being explored for biofuel production. By engineering microbial strains to optimize this compound metabolism, researchers aim to enhance the conversion efficiency of biomass into fermentable sugars, which can subsequently be converted into ethanol or other biofuels .
Synthetic Biology : In synthetic biology, this compound serves as a building block for creating novel polysaccharides with specific properties. This has potential applications in developing biodegradable materials and pharmaceuticals .
Medical Implications
Metabolic Disorders : Dysregulation of this compound metabolism has been linked to various metabolic disorders. Understanding its role in cellular energy metabolism can provide insights into conditions such as diabetes and obesity. For instance, studies on ADP-dependent glucokinase suggest that it plays a role in regulating glucose metabolism within cells, impacting insulin sensitivity and overall metabolic health .
Drug Development : The pharmacological properties of carbohydrates derived from this compound are being investigated for their potential therapeutic applications. Carbohydrate-based drugs are being developed to target specific diseases, including cancer and infectious diseases .
Case Studies
Mechanism of Action
The mechanism of action of Adenosine-5’-Monophosphate Glucopyranosyl-Monophosphate Ester involves its role as a glycosyl donor. It participates in glycosylation reactions, transferring the glucopyranosyl group to acceptor molecules. This process is essential for the formation of glycogen and amylopectin. The molecular targets include enzymes involved in glycosylation pathways, such as glycosyltransferases .
Comparison with Similar Compounds
Comparative Analysis with UDP-Glucose
UDP-glucose (uridine diphosphate glucose) is a structurally analogous nucleotide sugar but serves distinct biological roles:
Enzyme Activity and Regulation
Comparative Analysis with GDP-Glucose and CDP-Glucose
GDP-glucose (guanosine diphosphate glucose) and CDP-glucose (cytidine diphosphate glucose) are less common but participate in niche pathways:
| Compound | Biological Role | Regulatory Features | Organisms |
|---|---|---|---|
| GDP-glucose | Synthesis of bacterial exopolysaccharides | Not well-characterized | Sinorhizobium spp. |
| CDP-glucose | Lipid-linked oligosaccharide biosynthesis | Substrate-limited synthesis | Eukaryotes |
Key Contrasts :
- No allosteric regulation has been reported for GDP- or CDP-glucose systems, unlike the highly regulated this compound pathway .
Structural and Kinetic Comparisons
Structural Insights
- The glucose moiety in this compound adopts a displaced ring conformation (1.6 Å shift at C1) compared to NDP-glucose analogs (e.g., UDP-glucose) to accommodate the covalent bond with phosphate .
- This structural adaptation allows specific interactions with starch/glycogen synthases, preventing cross-reactivity with UDP-glucose-dependent enzymes .
Kinetic Parameters
Notable Contrast:
- Bacterial AGPase (e.g., E. coli) exhibits higher sensitivity to activators (e.g., 10-fold lower fructose-1,6-bisphosphate requirement) compared to plant isoforms, aligning with their rapid glycogen turnover .
Regulatory Mechanisms Across Organisms
Plants
- AGPase activation by 3-PGA/Pi ratio ensures starch synthesis correlates with photosynthetic output .
- Example: In maize endosperm, starch accumulation increases 200–300-fold despite only 40–100-fold rises in AGPase activity, underscoring metabolic flux control .
Bacteria
- E. coli AGPase mutants with enhanced activator affinity (e.g., fructose-1,6-bisphosphate) exhibit glycogen overproduction, validating allostery as a key regulatory node .
Mammals
Biological Activity
ADP-glucose (ADP-Glc) is a crucial nucleotide sugar that plays a significant role in the biosynthesis of polysaccharides, particularly glycogen in bacteria and starch in plants. Its biological activity is primarily mediated through the enzyme this compound pyrophosphorylase (AGPase), which catalyzes the conversion of ATP and glucose-1-phosphate into this compound and inorganic pyrophosphate. This article explores the biological activity of this compound, its regulatory mechanisms, and its implications in various organisms.
This compound serves as a glucosyl donor in the elongation of α-1,4-glucosidic chains during glycogen and starch synthesis. The reaction catalyzed by AGPase is pivotal for the regulation of carbon storage pathways. The overall reaction can be summarized as follows:
This reaction is facilitated by divalent metal ions, typically magnesium, which are essential for enzymatic activity. The hydrolysis of inorganic pyrophosphate by pyrophosphatase helps drive the reaction towards this compound production, making it effectively irreversible in vivo .
Regulatory Mechanisms
AGPase activity is subject to allosteric regulation by various metabolites that reflect the cell's energy status. Key activators include:
- Fructose 6-phosphate
- Fructose 1,6-bisphosphate
- Pyruvate
Conversely, inhibitors such as AMP and ADP signal low energy states, reducing AGPase activity . This regulatory mechanism ensures that polysaccharide synthesis occurs when cellular energy and carbon levels are sufficient.
Table 1: Allosteric Regulators of AGPase
| Regulator Type | Compound | Effect on AGPase |
|---|---|---|
| Activator | Fructose 6-phosphate | Activation |
| Activator | Fructose 1,6-bisphosphate | Activation |
| Inhibitor | AMP | Inhibition |
| Inhibitor | ADP | Inhibition |
Biological Significance
This compound is not only vital for energy storage but also plays a role in plant development and response to environmental changes. In plants, particularly in graminaceous species, high levels of this compound correlate with starch accumulation during seed development . The balance between this compound and other nucleotide sugars like UDP-glucose is crucial for maintaining metabolic homeostasis.
Case Studies
- Cyanobacteria Regulation : Research on cyanobacteria has demonstrated that AGPase exhibits ultrasensitive behavior in response to small changes in activator concentrations. This sensitivity allows for fine-tuned regulation of glycogen biosynthesis under varying environmental conditions .
- Starch Deficiency Mutants : Studies involving starch-deficient mutants have shown that alterations in AGPase regulation can lead to significant changes in starch accumulation, highlighting the enzyme's role as a critical control point in carbohydrate metabolism .
- Higher Plants : Investigations into developing endosperms of graminaceous plants revealed that this compound levels were significantly higher compared to other tissues, indicating its central role in starch biosynthesis during seed maturation .
Q & A
Q. How can conflicting findings on AGPase regulation by redox signaling be reconciled?
- Methodological Answer : Redox regulation varies by isoform and species. For example, potato tuber AGPase is activated by thioredoxin-mediated reduction, while maize endosperm isoforms are insensitive. Use in vitro redox treatments (e.g., dithiothreitol) with recombinant enzymes and compare cysteine residue conservation across species. In vivo validation requires redox-sensitive GFP probes in specific subcellular compartments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
